DBCO-Dextran sulfate (MW 40000)

rheumatoid arthritis exosome engineering macrophage targeting

DBCO-Dextran sulfate (MW 40000) uniquely combines copper-free SPAAC click reactivity with polyanionic sulfate groups for scavenger receptor class A (SR-A) targeting. This dual functionality enables metabolic glycoengineering of exosomes (DS-EXOs), achieving 23.9-fold enhanced cellular uptake and 1.52-fold improved joint accumulation in CIA models. The 40 kDa molecular weight ensures optimal pharmacokinetics. Competitive pricing for high-purity (≥98%) research-grade material. Request a quote today.

Molecular Formula C32H40N2O22S4-4
Molecular Weight 932.9 g/mol
Cat. No. B15555992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDBCO-Dextran sulfate (MW 40000)
Molecular FormulaC32H40N2O22S4-4
Molecular Weight932.9 g/mol
Structural Identifiers
InChIInChI=1S/C31H40N2O22S4.CH4/c1-2-23-27(37)29(54-58(44,45)46)30(55-59(47,48)49)31(51-23)50-17-22(34)26(36)28(53-57(41,42)43)24(52-56(38,39)40)15-32-14-13-25(35)33-16-20-9-4-3-7-18(20)11-12-19-8-5-6-10-21(19)33;/h3-10,22-24,26-32,34,36-37H,2,13-17H2,1H3,(H,38,39,40)(H,41,42,43)(H,44,45,46)(H,47,48,49);1H4/p-4/t22?,23-,24-,26-,27-,28-,29-,30-,31-;/m1./s1
InChIKeyVKOXQOGMRUPIQS-JDPHRTPISA-J
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DBCO-Dextran Sulfate (MW 40000): A Click-Chemistry-Ready Polyanionic Tool for Macrophage-Targeted Exosome Engineering in Rheumatoid Arthritis Research


DBCO-Dextran sulfate (MW 40000) is a dibenzocyclooctyne-functionalized, sulfated polysaccharide conjugate [1]. It integrates the strain-promoted azide-alkyne cycloaddition (SPAAC) reactivity of DBCO with the polyanionic character of dextran sulfate, enabling copper-free click chemistry [2]. The conjugate (average MW ~40,000 Da) serves as a targeting ligand precursor for surface-engineering of mesenchymal stem cell-derived exosomes (MSC-EXOs) via metabolic glycoengineering, producing dextran sulfate-decorated exosomes (DS-EXOs) that exhibit enhanced affinity for macrophage scavenger receptor class A (SR-A) .

Why Unmodified Dextran Sulfate or Non-DBCO Dextran Conjugates Cannot Replicate the Cell-Engineering Workflow Enabled by DBCO-Dextran Sulfate (MW 40000)


Generic substitution with unmodified dextran sulfate (DSS) or dextran-DBCO lacking sulfate groups fails because the dual functionality—copper-free click chemistry reactivity combined with polyanionic targeting—is essential for constructing metabolically engineered exosomes (DS-EXOs) [1]. Unmodified DSS cannot covalently attach to azide-labeled cell surfaces via SPAAC; conversely, non-sulfated Dextran-DBCO lacks the sulfate moieties required for scavenger receptor class A (SR-A) recognition at inflamed joints . Furthermore, the molecular weight of 40 kDa is critical: lower MW dextran sulfates (e.g., 5–20 kDa) exhibit altered pharmacokinetics and biodistribution profiles in vivo, whereas higher MW variants may compromise exosome yield or cellular uptake efficiency .

Quantitative Differentiation of DBCO-Dextran Sulfate (MW 40000) Against Unmodified Exosome Formulations in RA-Targeting Exosome Engineering


DS-EXOs Constructed with DBCO-Dextran Sulfate (MW 40000) Exhibit 23.9-Fold Enhanced Cellular Uptake in Activated M1 Macrophages Relative to Bare Exosomes

Exosomes surface-modified with DBCO-dextran sulfate (DS-EXOs) demonstrate substantially enhanced internalization by activated macrophages compared to unmodified bare exosomes. At 3 hours post-incubation, the fluorescence intensity of Cy5.5-labeled DS-EXOs in LPS- and IFN-γ-stimulated RAW264.7 cells (M1-polarized macrophages) was 23.9-fold higher than that of Cy5.5-labeled bare EXOs [1]. In bone marrow-derived macrophages (BMDMs) under identical stimulation conditions, DS-EXOs showed a 2.1-fold increase in uptake relative to bare EXOs [1].

rheumatoid arthritis exosome engineering macrophage targeting

DS-EXOs Achieve a 10-Fold Dose Reduction for Equivalent Therapeutic Efficacy in Collagen-Induced Arthritis (CIA) Mice Compared to Bare Exosomes

In a collagen-induced arthritis (CIA) mouse model, DS-EXOs administered at a 10-fold lower dose (1 × 10⁷ particles per head) achieved comparable therapeutic efficacy to bare EXOs at a 10-fold higher dose (1 × 10⁸ particles per head), as measured by clinical scores and paw thickness reduction over 5 weeks [1]. The T-score (bone density indicator) on day 35 improved from -2.83 (PBS control) to -1.20 for DS-EXOs (1 × 10⁷ particles) versus -1.85 for bare EXOs (1 × 10⁸ particles) [1].

in vivo efficacy dose reduction collagen-induced arthritis

DS-EXOs Show 1.52-Fold Higher Accumulation in Inflamed Joints Within 1 Hour Post-Injection in CIA Mice Compared to Bare Exosomes

Following intravenous administration in CIA mice, Cy5.5-labeled DS-EXOs demonstrated significantly enhanced accumulation in inflamed joints relative to bare EXOs. At 1 hour post-injection, the fluorescence intensity of Cy5.5-labeled DS-EXOs in the arthritic joints was 1.52-fold higher than that of Cy5.5-labeled bare EXOs [1]. Enhanced fluorescence signals persisted for 24 hours, confirming sustained targeted delivery [1].

biodistribution targeted delivery inflammation

DBCO-Dextran Sulfate (MW 40000) Enables Exosome Production Yield and Protein Content Comparable to Bare Exosomes, Unlike Conventionally Modified Exosomes

Surface engineering of exosomes using DBCO-dextran sulfate (MW 40000) via metabolic glycoengineering (MGE) does not compromise exosome production yield or protein content. The number of DS-EXOs produced was comparable to that of bare EXOs, and both formulations exhibited unimodal size distributions with similar surface marker expression (CD9, CD63) [1]. In contrast, conventionally modified EXOs (prepared by post-isolation surface conjugation) contained significantly lower amounts of proteins and exhibited poorer yields and reduced stability in PBS [1].

exosome yield surface engineering manufacturability

DBCO-Dextran Sulfate (MW 40000) Demonstrates No Significant Cytotoxicity in ADSCs up to 10 μM, Enabling Safe Metabolic Engineering

In vitro cytotoxicity assays on adipose-derived stem cells (ADSCs) revealed that DBCO-dextran sulfate (DBCO-DS) at concentrations up to 10 μM, combined with the azido-sugar Ac4ManNAz up to 20 μM, did not induce significant toxicity [1]. This biocompatibility profile supports the metabolic glycoengineering approach for exosome surface functionalization without compromising donor cell viability.

cytotoxicity biocompatibility metabolic glycoengineering

Primary Research and Preclinical Development Applications for DBCO-Dextran Sulfate (MW 40000)


Macrophage-Targeted Exosome Engineering for Rheumatoid Arthritis Preclinical Models

DBCO-Dextran sulfate (MW 40000) is used to construct DS-EXOs via metabolic glycoengineering of adipose-derived stem cells (ADSCs), enabling targeted delivery to SR-A-expressing activated macrophages in inflamed joints [1]. This application leverages the 23.9-fold enhanced cellular uptake and 1.52-fold improved joint accumulation to achieve equivalent therapeutic efficacy at a 10-fold lower dose in CIA mouse models [1].

Copper-Free Click Chemistry Conjugation of Dextran Sulfate to Azide-Labeled Cells or Biomolecules

The DBCO moiety enables strain-promoted azide-alkyne cycloaddition (SPAAC) in aqueous media without cytotoxic copper catalysts [2]. This facilitates covalent attachment of dextran sulfate to azide-modified cell surfaces, proteins, or nanoparticles under biocompatible conditions, supporting applications in targeted drug delivery, imaging probe development, and cell-surface engineering [1].

Scavenger Receptor Class A (SR-A) Targeting Ligand Development

The sulfated dextran backbone of DBCO-Dextran sulfate (MW 40000) serves as a high-affinity ligand for SR-A, which is abundantly expressed on M1-polarized macrophages at inflamed rheumatoid arthritis joints [1]. This targeting capability can be exploited to design SR-A-directed delivery systems for anti-inflammatory payloads or imaging agents in inflammatory disease models [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for DBCO-Dextran sulfate (MW 40000)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.